molecular formula C10H8N4OS2 B5813786 N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No.: B5813786
M. Wt: 264.3 g/mol
InChI Key: JSYYILSHLPVPJB-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that features both thiazole and benzothiadiazole moieties. These structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of appropriate thiazole and benzothiadiazole precursors. One common method includes the cyclization of a thioamide with a hydrazonoyl halide in the presence of a base such as triethylamine . The reaction conditions often require refluxing in a suitable solvent like ethanol to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzothiadiazole moiety can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole and benzothiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzothiadiazole moiety can produce corresponding amines.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens. In anticancer applications, it can induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit similar biological activities.

    Benzothiadiazole derivatives: Compounds such as benzothiadiazole-based dyes and agrochemicals share the benzothiadiazole structure and have similar applications.

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide is unique due to its combined thiazole and benzothiadiazole moieties, which confer a broad spectrum of biological activities and versatile applications. Its dual functionality makes it a valuable compound in both medicinal chemistry and industrial applications.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS2/c15-9(12-10-11-3-4-16-10)6-1-2-8-7(5-6)13-14-17-8/h1-2,5H,3-4H2,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYYILSHLPVPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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